molecular formula C14H22N4O2 B12518489 N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide CAS No. 651767-91-8

N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide

Katalognummer: B12518489
CAS-Nummer: 651767-91-8
Molekulargewicht: 278.35 g/mol
InChI-Schlüssel: OUHRGWHTUUDFMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an anilino group, a heptyl chain, and a hydrazinecarboxamide moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .

Wissenschaftliche Forschungsanwendungen

N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other hydrazinecarboxamide derivatives and anilino compounds, such as N-phenylhydrazinecarboxamide and N-(benzo[d]oxazol-2-yl)-2-(7-oxoheptyl)hydrazinecarboxamide .

Uniqueness

N-(7-anilino-7-oxoheptyl)hydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

651767-91-8

Molekularformel

C14H22N4O2

Molekulargewicht

278.35 g/mol

IUPAC-Name

7-(hydrazinecarbonylamino)-N-phenylheptanamide

InChI

InChI=1S/C14H22N4O2/c15-18-14(20)16-11-7-2-1-6-10-13(19)17-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11,15H2,(H,17,19)(H2,16,18,20)

InChI-Schlüssel

OUHRGWHTUUDFMT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCNC(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.